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Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SR 142948 is a potent, non-peptide antagonist of neurotensin receptors, demonstrating high

affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.[1][2]

This guide provides a comparative analysis of the cross-reactivity of SR 142948 with other key

receptors, supported by available experimental data. A comprehensive understanding of its

selectivity profile is crucial for accurate interpretation of experimental results and for the

development of novel therapeutics.

Executive Summary
SR 142948 exhibits high affinity and selectivity for neurotensin receptors, with Ki values in the

low nanomolar range. While its interaction with the dopaminergic system has been a subject of

investigation, direct high-affinity binding to dopamine or sigma receptors has not been

demonstrated in publicly available broad-panel screening data. This high selectivity for

neurotensin receptors makes SR 142948 a valuable tool for studying the physiological and

pathological roles of the neurotensin system.

Cross-Reactivity Profile of SR 142948
The following table summarizes the available quantitative data on the binding affinity of SR
142948 for its primary targets and other receptors of interest.
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d Binding
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< 10 1.19 [3][4]
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d Binding
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d Binding
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- 3.96 [3]
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-
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Receptors
SR 142948
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No data

available

No data

available
-

Note: While specific Ki or IC50 values for dopamine and sigma receptors are not readily

available in the public domain, the lack of such data in extensive screening profiles suggests a

low affinity of SR 142948 for these receptors.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the neurotensin receptor signaling pathway antagonized by

SR 142948 and a typical experimental workflow for assessing receptor cross-reactivity.
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Figure 1. Antagonism of the NTS1 receptor signaling pathway by SR 142948.
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Figure 2. Experimental workflow for assessing receptor cross-reactivity.

Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a

radiolabeled ligand for binding to a specific receptor.

Materials:

Receptor Source: Cell membranes or whole cells expressing the target receptor (e.g., CHO-

K1 cells stably expressing human NTS1).

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Neurotensin).
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Test Compound: SR 142948.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration

close to its Kd, and a range of concentrations of the unlabeled test compound (SR 142948).

Initiate Reaction: Add the receptor preparation to each well to start the binding reaction.

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration

to reach equilibrium.

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). The Ki value can then be calculated using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay
This assay measures the ability of a compound to antagonize the increase in intracellular

calcium concentration induced by a known agonist, providing a functional measure of receptor

blockade.
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Materials:

Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-

hNTS1).

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

Agonist: A known agonist for the target receptor (e.g., Neurotensin).

Test Compound: SR 142948.

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fluorescence plate reader with automated injection capabilities.

Procedure:

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to

adhere overnight.

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive

fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with

various concentrations of the test compound (SR 142948) for a defined period.

Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence

plate reader.

Agonist Stimulation: Inject the agonist into each well at a concentration that elicits a

submaximal response (e.g., EC80).

Signal Detection: Immediately after agonist addition, continuously measure the fluorescence

intensity over time to capture the transient increase in intracellular calcium.

Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced

fluorescence signal. The IC50 value is calculated as the concentration of the antagonist that

causes a 50% inhibition of the agonist's response.
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Conclusion
SR 142948 is a highly selective antagonist for neurotensin receptors NTS1 and NTS2. The

available data strongly indicates minimal cross-reactivity with other major receptor families at

physiologically relevant concentrations. This high degree of selectivity underscores its utility as

a precise pharmacological tool for elucidating the roles of the neurotensin system in health and

disease. For definitive conclusions on its interaction with a broader range of targets, a

comprehensive receptor screening panel, such as the Eurofins SafetyScreen, would be

required. Researchers utilizing SR 142948 can be confident in its targeted action on

neurotensin receptors, provided that appropriate experimental controls are in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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